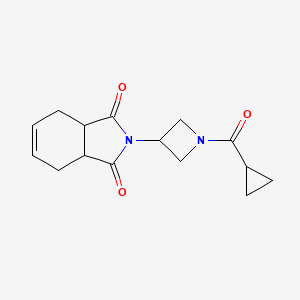![molecular formula C16H17ClN2O3S B6543183 2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide CAS No. 1060247-55-3](/img/structure/B6543183.png)
2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide is a chemical compound with a complex structure that includes a chlorophenyl group, a methanesulfonamido group, and a phenyl group attached to an N-methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with methanesulfonamide to form 4-[(4-chlorophenyl)methanesulfonamido]benzene. This intermediate is then reacted with N-methylacetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)methanesulfonamide: A related compound with similar structural features but lacking the N-methylacetamide moiety.
4-chlorobenzyl chloride: An intermediate used in the synthesis of the target compound.
Methanesulfonamide: Another intermediate involved in the synthetic route.
Uniqueness
2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylsulfonylamino]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-18-16(20)10-12-4-8-15(9-5-12)19-23(21,22)11-13-2-6-14(17)7-3-13/h2-9,19H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQHTKBDKDAEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(phenylmethanesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543126.png)
![2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543133.png)

![2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543143.png)
![2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543151.png)
![2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543154.png)
![2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543160.png)
![2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543167.png)
![2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543174.png)
![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543178.png)
![N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide](/img/structure/B6543182.png)
![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide](/img/structure/B6543191.png)
![2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide](/img/structure/B6543196.png)
![2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide](/img/structure/B6543199.png)
